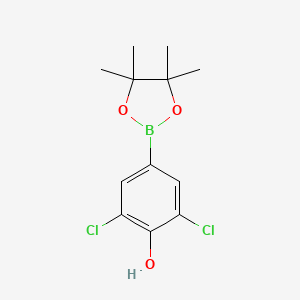

2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Descripción general

Descripción

2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a chemical compound with the molecular formula C12H15BCl2O3 and a molecular weight of 288.97 g/mol . It is a boronic acid derivative, specifically a phenol with boronic ester functionality. This compound is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the reaction of 2,6-dichlorophenol with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of hydroxy derivatives.

Substitution: Formation of substituted phenols with various functional groups.

Aplicaciones Científicas De Investigación

2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has several applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Utilized in the development of drugs and therapeutic agents.

Industry: Applied in the production of advanced materials and polymers.

Mecanismo De Acción

The mechanism of action of 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves its ability to form boronate esters with diols and other nucleophiles. This interaction is crucial in Suzuki-Miyaura cross-coupling reactions, where the boronic ester reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The molecular targets include the palladium catalyst and the aryl halide substrates .

Comparación Con Compuestos Similares

Similar Compounds

2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a pyridine ring instead of a phenol ring.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Contains a pyrazole ring instead of a phenol ring.

Uniqueness

2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to its specific combination of a phenol ring with boronic ester functionality, making it highly effective in cross-coupling reactions and versatile in various chemical transformations .

Actividad Biológica

2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS Number: 1003298-87-0) is a synthetic compound with diverse applications in medicinal chemistry and biological research. Its unique structure incorporates a dichlorophenol moiety and a boron-containing dioxaborolane group, which contribute to its biological activity. This article reviews the biological activity of this compound based on available research findings.

The molecular formula of this compound is C12H15BCl2O3 with a molecular weight of 288.96 g/mol.

| Property | Value |

|---|---|

| CAS Number | 1003298-87-0 |

| Molecular Formula | C12H15BCl2O3 |

| Molecular Weight (g/mol) | 288.96 |

| Melting Point | 110°C |

| Boiling Point | 103°C |

| Purity | ≥97.0% |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties. The following sections detail specific studies that highlight its efficacy against different biological targets.

Antimicrobial Activity

A study published in MDPI highlighted the compound's potential against multidrug-resistant bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 4–8 |

| Mycobacterium abscessus | 4–8 |

| Mycobacterium smegmatis | 4–8 |

The compound demonstrated moderate activity against these strains, suggesting potential for development as an antimicrobial agent .

Anticancer Properties

The anticancer activity of this compound has been explored in various cancer cell lines. Notably:

- Breast Cancer : The compound exhibited significant inhibitory effects on the MDA-MB-231 triple-negative breast cancer (TNBC) cell line with an IC50 of approximately . It showed a favorable selectivity index with minimal effects on non-cancerous MCF10A cells .

- Mechanism of Action : The compound was found to inhibit matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are involved in tumor metastasis .

- In Vivo Studies : In animal models inoculated with MDA-MB-231 cells, treatment with the compound resulted in reduced lung metastasis compared to controls .

Case Studies

Several case studies have been conducted to evaluate the pharmacokinetics and safety profile of this compound:

- Pharmacokinetics : In Sprague-Dawley rats, the compound showed moderate exposure with a peak plasma concentration () of and a slow elimination half-life () indicating prolonged systemic presence .

- Toxicity Assessment : A subacute toxicity study in healthy mice indicated that oral administration at high doses (up to ) did not result in significant adverse effects .

Propiedades

IUPAC Name |

2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BCl2O3/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)9(15)6-7/h5-6,16H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVSUBSFIDLDNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.